6-[(3-Ethoxypropyl)(methyl)amino]pyridine-3-boronic Acid Pinacol Ester
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Overview
Description
6-[(3-Ethoxypropyl)(methyl)amino]pyridine-3-boronic Acid Pinacol Ester is a boronic ester derivative that plays a significant role in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3-Ethoxypropyl)(methyl)amino]pyridine-3-boronic Acid Pinacol Ester typically involves the reaction of 6-bromo-3-pyridineboronic acid with 3-ethoxypropylmethylamine in the presence of a palladium catalyst. The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity. The pinacol ester is then formed by reacting the boronic acid intermediate with pinacol in the presence of a dehydrating agent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
6-[(3-Ethoxypropyl)(methyl)amino]pyridine-3-boronic Acid Pinacol Ester undergoes various types of reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid or borate ester.
Substitution: The amino group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Electrophiles: For substitution reactions, common electrophiles include alkyl halides and acyl chlorides.
Major Products
Biaryl Compounds: Formed from Suzuki–Miyaura coupling reactions.
Boronic Acids: Formed from oxidation reactions.
Substituted Amines: Formed from nucleophilic substitution reactions.
Scientific Research Applications
6-[(3-Ethoxypropyl)(methyl)amino]pyridine-3-boronic Acid Pinacol Ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-[(3-Ethoxypropyl)(methyl)amino]pyridine-3-boronic Acid Pinacol Ester primarily involves its role as a boronic ester in the Suzuki–Miyaura coupling reaction. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The amino group can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic ester used in Suzuki–Miyaura coupling reactions.
6-Hydroxypyridine-3-boronic Acid Pinacol Ester: Used in the synthesis of glutamate transporter activators.
3-Pyridineboronic Acid Pinacol Ester: Employed in various organic synthesis reactions.
Uniqueness
6-[(3-Ethoxypropyl)(methyl)amino]pyridine-3-boronic Acid Pinacol Ester is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. The presence of the ethoxypropyl and methylamino groups allows for unique interactions and transformations that are not possible with other boronic esters .
Properties
Molecular Formula |
C17H29BN2O3 |
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Molecular Weight |
320.2 g/mol |
IUPAC Name |
N-(3-ethoxypropyl)-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C17H29BN2O3/c1-7-21-12-8-11-20(6)15-10-9-14(13-19-15)18-22-16(2,3)17(4,5)23-18/h9-10,13H,7-8,11-12H2,1-6H3 |
InChI Key |
IJNQEHNVYNXZIW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N(C)CCCOCC |
Origin of Product |
United States |
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